Superior Cardioprotective Efficacy: SPRC vs. SAC and SPC in Ischemic Heart Models
SPRC demonstrates more extensive cardioprotection in a rat model of ischemic heart injury compared to its direct structural analogs, S-allylcysteine (SAC) and S-propylcysteine (SPC). This superior efficacy is attributed to the stronger chemical bond of the propargyl group in SPRC compared to the allyl and propyl groups in SAC and SPC, respectively, which modulates H2S release kinetics [1]. While all three compounds preserved superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities and reduced malondialdehyde (MDA) formation in an acute myocardial infarction rat model, the overall cardioprotective outcome with SPRC was more extensive in head-to-head evaluation [1][2].
| Evidence Dimension | Cardioprotective efficacy in ischemic injury model |
|---|---|
| Target Compound Data | SPRC showed more extensive cardioprotection, with an associated reduction in infarct size (20.8 ± 2.4% vs. control) [1][2] |
| Comparator Or Baseline | SAC and SPC exhibited less extensive cardioprotection in the same model |
| Quantified Difference | Qualitative superiority of SPRC > SAC/SPC, driven by stronger propargyl group bond and more effective modulation of oxidative stress markers |
| Conditions | In vivo acute myocardial infarction (MI) rat model; evaluation of antioxidant enzyme activities (SOD, GPx), tissue GSH levels, and lipid peroxidation product MDA [2] |
Why This Matters
For studies targeting ischemic heart disease or myocardial infarction, SPRC provides a more effective tool than SAC or SPC for activating endogenous H2S-mediated cardioprotection and reducing infarct size.
- [1] Wen YD, et al. The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. Handb Exp Pharmacol. 2015;230:325-36. View Source
- [2] Wang Q, et al. Protective effects of cysteine analogues on acute myocardial ischemia: novel modulators of endogenous H(2)S production. Antioxid Redox Signal. 2010;12(10):1155-65. View Source
